molecular formula C6H12N2O3 B14357950 N-(1-Hydroxy-5-oxopentyl)urea CAS No. 91894-99-4

N-(1-Hydroxy-5-oxopentyl)urea

Cat. No.: B14357950
CAS No.: 91894-99-4
M. Wt: 160.17 g/mol
InChI Key: OZBLPYGWFKATSX-UHFFFAOYSA-N
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Description

N-(1-Hydroxy-5-oxopentyl)urea is a urea derivative characterized by a hydroxyl (-OH) and ketone (-C=O) group on its pentyl side chain. Urea derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity and nitrogen-rich structure.

Properties

CAS No.

91894-99-4

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

(1-hydroxy-5-oxopentyl)urea

InChI

InChI=1S/C6H12N2O3/c7-6(11)8-5(10)3-1-2-4-9/h4-5,10H,1-3H2,(H3,7,8,11)

InChI Key

OZBLPYGWFKATSX-UHFFFAOYSA-N

Canonical SMILES

C(CC=O)CC(NC(=O)N)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxy-5-oxopentyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-(1-Hydroxy-5-oxopentyl)urea with key urea analogs from recent studies:

Compound Name Substituents Key Functional Groups Applications
This compound Hydroxyl, ketone on pentyl chain -OH, -C=O, -NHCONH2 Not reported (inferred: polar solvent applications)
Urea (agricultural) None -NHCONH2 Nitrogen fertilizer, soil amendment
N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea (PNU-120596) Chloro, methoxy, isoxazolyl groups -Cl, -OCH3, heterocyclic ring α7 nAChR modulator (neuropharmacology)
N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea tert-butyl, thiadiazole ring -C(CH3)3, sulfur-nitrogen heterocycle Agrochemical or pharmaceutical intermediate




Key Observations :

  • Polarity: The hydroxyl and ketone groups in this compound likely enhance its water solubility compared to nonpolar analogs like the thiadiazolyl urea derivative .
  • Bioactivity : Unlike PNU-120596, which modulates nicotinic receptors due to its chloro and methoxy substituents , the polar side chain of this compound may favor interactions with hydrophilic biological targets.
  • Agricultural Relevance : Simple urea is a staple nitrogen source, but substituted ureas (e.g., thiadiazolyl derivatives) often serve as slow-release fertilizers or herbicides. The polar groups in this compound could influence nitrogen release kinetics or soil binding, though direct studies are lacking .

Physicochemical Properties

Property This compound Agricultural Urea PNU-120596 Thiadiazolyl Urea
Molecular Weight ~190 g/mol (estimated) 60.06 g/mol 325.78 g/mol 244.34 g/mol
Solubility in Water High (predicted) 1079 g/L (20°C) Low (lipophilic) Moderate
Melting Point Not reported 133–135°C 168–170°C 145–147°C

Analysis :

  • The hydroxyl and ketone groups in this compound likely reduce its melting point compared to rigid heterocyclic analogs like PNU-120594.
  • Its higher solubility may limit utility in controlled-release agricultural formulations but could benefit pharmaceutical formulations requiring rapid dissolution .

Recommendations :

  • Conduct solubility and stability assays under varying pH and temperature conditions.
  • Explore its reactivity in condensation reactions, leveraging the ketone group for polymer or prodrug synthesis.

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